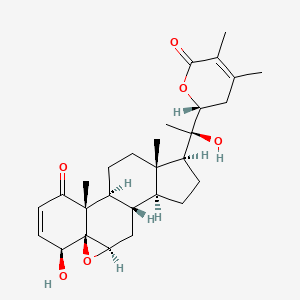

Withanolide D

Vue d'ensemble

Description

Applications De Recherche Scientifique

Withanolide D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal lactones and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

Medicine: Explored for its potential anticancer, anti-inflammatory, and immunomodulatory effects.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mécanisme D'action

Target of Action

Withanolide D, a bioactive compound isolated from Withania somnifera, has been found to interact with several molecular targets. It has been reported to augment the ceramide accretion by triggering neutral-sphingomyelinase 2 . It also modulates the phosphorylation of the JNK and p38MAPK . Furthermore, it has been shown to inhibit the activation of nuclear factor kappa-B .

Mode of Action

this compound interacts with its targets, leading to a series of changes in cellular processes. It augments the ceramide accretion by triggering neutral-sphingomyelinase 2, which leads to the modulation of phosphorylation of the JNK and p38MAPK . This results in the induction of apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients .

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to increase the radio sensitivity of human cancer cells via inhibiting deoxyribonucleic acid (DNA) damage to non-homologous end-joining repair (NHEJ) pathways . It also influences the Janus kinase (JAK)/STAT, NF-κB, phosphatidylinositol-3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways .

Pharmacokinetics

It is known that the compound is derived from withania somnifera, a plant that has been used in ayurvedic and indigenous systems of medicine for more than 3,000 years .

Result of Action

The action of this compound results in several molecular and cellular effects. It induces apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients . It also increases the radio sensitivity of human cancer cells . Furthermore, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and enhance memory by regulating the levels of neurotransmitters in the brain, such as serotonin and dopamine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides

Safety and Hazards

Users should avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Withanolides have shown promise as new phytotherapeutic agents against chronic inflammatory diseases . They have also been identified as promising anti-cancer and anti-inflammatory compounds . Further investigations for discovering novel withanolides of genus Physalis, exploiting their pharmacological values and evaluating their potency as therapeutic agents are significant work .

Analyse Biochimique

Biochemical Properties

Withanolide D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), where it inhibits its activation, leading to reduced inflammation. Additionally, this compound interacts with heat shock proteins, particularly heat shock protein 90 (Hsp90), inhibiting its function and thereby affecting the stability and activity of client proteins involved in cancer progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, this compound modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding pocket of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Additionally, this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by preventing its translocation to the nucleus, thereby reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can induce sustained anti-cancer effects, with prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of this compound can be influenced by factors such as storage conditions and formulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

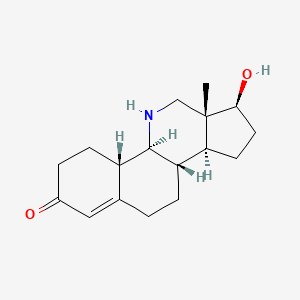

La synthèse du WITHANOLIDE D implique plusieurs étapes clés, à partir de la prégnénolone. Le processus comprend un contrôle stéréochimique en position C-22, impliquant une réaction de couplage γ d'un énolate de lithium avec un aldéhyde 20-hydroxy-22 protégé. De plus, un réarrangement de sulfoxyde d'allyle-sulphénate est utilisé pour introduire le système 4β-hydroxy-2,5-diène-1-one .

Méthodes de production industrielle

La production industrielle du this compound est généralement obtenue par extraction de Withania somnifera. Des techniques avancées telles que les cultures in vitro et les approches de biologie synthétique sont utilisées pour améliorer la production de withanolides. Ces méthodes comprennent la culture en suspension cellulaire, la culture de racines poilues et l'utilisation de systèmes hétérologues comme les levures et les bactéries .

Analyse Des Réactions Chimiques

Types de réactions

Le WITHANOLIDE D subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du this compound, qui peuvent présenter des activités biologiques différentes .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des lactones stéroïdiennes et de leurs propriétés chimiques.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et le métabolisme secondaire.

Médecine : Exploré pour ses effets anticancéreux, anti-inflammatoires et immunomodulateurs potentiels.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Il augmente l'accumulation de céramide en déclenchant la neutral-sphingomyélinase 2, module la phosphorylation de JNK et p38MAPK et induit l'apoptose dans les cellules myéloïdes et lymphoïdes. Ces actions contribuent à ses propriétés anticancéreuses et immunomodulatrices .

Comparaison Avec Des Composés Similaires

Le WITHANOLIDE D est unique parmi les withanolides en raison de ses caractéristiques structurelles spécifiques et de ses activités biologiques. Des composés similaires comprennent :

Withaferin A : Connu pour ses propriétés anticancéreuses puissantes.

Physalolactone B : Présente des effets anti-inflammatoires.

Deacetyl-physalolactone B : Autre withanolide avec des activités biologiques distinctes

Le this compound se distingue par son mécanisme d'action spécifique et sa capacité à renforcer les effets des agents chimiothérapeutiques traditionnels .

Propriétés

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASUFNRGCZMRFD-JCUIILOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317760 | |

| Record name | Withanolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30655-48-2 | |

| Record name | Withanolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withanolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOLIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

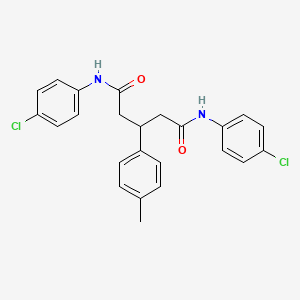

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2,2-dimethyl-7-pentyl-4-[1,2,3,6-tetrahydro-1-(2-naphthalenylmethyl)pyridin-4-yl ]-2h-1-benzopyran-5-ol](/img/structure/B1213247.png)